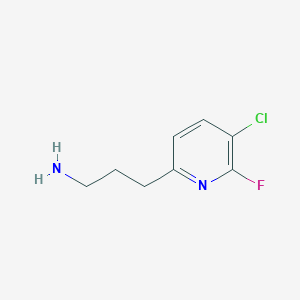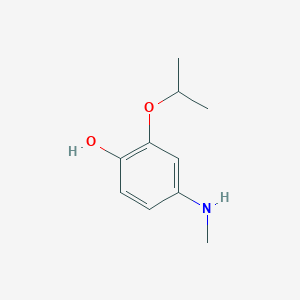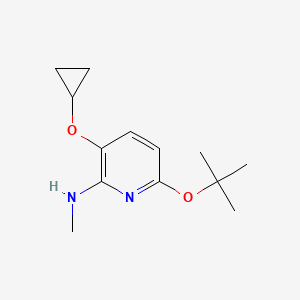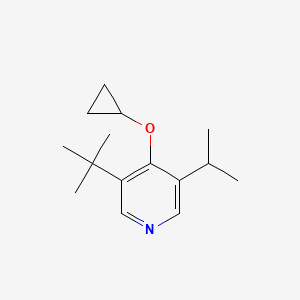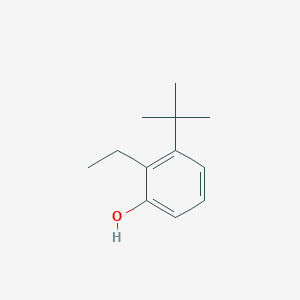
3-Cyclopropoxy-2-isopropoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2-isopropoxybenzoic acid is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It is characterized by the presence of both cyclopropoxy and isopropoxy groups attached to a benzoic acid core. This compound is typically used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with isopropanol to form 3-isopropoxybenzoic acid, which is then further reacted with cyclopropanol under suitable conditions to introduce the cyclopropoxy group . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-2-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring.
科学的研究の応用
3-Cyclopropoxy-2-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other compounds.
作用機序
The mechanism of action of 3-Cyclopropoxy-2-isopropoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
類似化合物との比較
Similar Compounds
3-Isopropoxybenzoic acid: Similar in structure but lacks the cyclopropoxy group.
2-Isopropoxybenzoic acid: Differently substituted isomer with similar properties.
Cyclopropoxybenzoic acid: Contains the cyclopropoxy group but lacks the isopropoxy group.
Uniqueness
3-Cyclopropoxy-2-isopropoxybenzoic acid is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties. This dual substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8(2)16-12-10(13(14)15)4-3-5-11(12)17-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
InChIキー |
WKPVNIZVRJZTHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC=C1OC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)

